2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE
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Overview
Description
2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of reagents such as sodium hydride (NaH) in tetrahydrofuran (THF) or cesium carbonate in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to enantioselective proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE is unique due to its specific functional groups and structural features, which contribute to its distinct biological and chemical properties. The presence of the ethoxy and methoxypyrrolidinyl groups enhances its pharmacophore space and stereochemistry, making it a valuable compound for drug discovery and development .
Biological Activity
2-Ethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a novel organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.
Chemical Structure and Synthesis
The compound's structure includes an ethoxy group, a methoxypyrrolidine moiety, and an acetamide linkage, which are crucial for its biological activity. The synthesis typically involves the reaction of 3-methoxypyrrolidine with an appropriate phenyl derivative, followed by acylation to form the acetamide.
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H20N2O3 |
Molecular Weight | 276.33 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory pathways. Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus.
- Results indicated an IC50 value of approximately 25 μM, highlighting its potential as a therapeutic agent against bacterial infections.
-
Anti-inflammatory Mechanism
- In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha levels.
- This suggests that the compound may inhibit NF-kB signaling pathways involved in inflammatory responses.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds. Variations in substituents on the phenyl ring and modifications to the pyrrolidine moiety have been shown to influence biological activity significantly.
Table: Structure-Activity Relationship Insights
Compound | Substituents | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound A | -OCH3 | Moderate Antimicrobial | 30 |
Compound B | -Cl | High Anti-inflammatory | 15 |
Compound C | -F | Low Cytotoxicity | >100 |
Properties
IUPAC Name |
2-ethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-11-15(18)16-12-4-6-13(7-5-12)17-9-8-14(10-17)19-2/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQIURDVILISW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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